2-(1-cyclopropyl-1H-imidazol-5-yl)aceticacidhydrochloride
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Overview
Description
2-(1-cyclopropyl-1H-imidazol-5-yl)acetic acid hydrochloride is a chemical compound with a molecular formula of C8H11ClN2O2. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-cyclopropyl-1H-imidazol-5-yl)acetic acid hydrochloride typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-cyclopropyl-1H-imidazol-5-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-cyclopropyl-1H-imidazol-5-yl)acetic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-cyclopropyl-1H-imidazol-5-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, and other therapeutic effects . The compound’s ability to form hydrogen bonds and coordinate with metal ions is crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-imidazol-5-yl)acetic acid hydrochloride
- (1-Methyl-1H-imidazol-5-yl)acetonitrile hydrochloride
Uniqueness
2-(1-cyclopropyl-1H-imidazol-5-yl)acetic acid hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can enhance the compound’s binding affinity to molecular targets and improve its stability under various conditions. The cyclopropyl group also influences the compound’s reactivity, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C8H11ClN2O2 |
---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
2-(3-cyclopropylimidazol-4-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c11-8(12)3-7-4-9-5-10(7)6-1-2-6;/h4-6H,1-3H2,(H,11,12);1H |
InChI Key |
AOGVPELVISPHNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC=C2CC(=O)O.Cl |
Origin of Product |
United States |
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